molecular formula C11H15NO B1608724 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde CAS No. 878422-21-0

1-Cyclohexyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B1608724
CAS No.: 878422-21-0
M. Wt: 177.24 g/mol
InChI Key: GEZMAGRHANFXAR-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole carboxaldehydes It features a cyclohexyl group attached to the nitrogen atom of the pyrrole ring and an aldehyde functional group at the 2-position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of cyclohexylamine with pyrrole-2-carboxaldehyde under acidic conditions. The reaction typically proceeds as follows:

    Condensation Reaction: Cyclohexylamine is reacted with pyrrole-2-carboxaldehyde in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to promote the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Halogenation using bromine (Br2) in acetic acid.

Major Products Formed

    Oxidation: 1-Cyclohexyl-1H-pyrrole-2-carboxylic acid.

    Reduction: 1-Cyclohexyl-1H-pyrrole-2-methanol.

    Substitution: 2-Bromo-1-cyclohexyl-1H-pyrrole.

Scientific Research Applications

1-Cyclohexyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.

    Industry: It is used in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological activity. Additionally, the cyclohexyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems.

Comparison with Similar Compounds

1-Cyclohexyl-1H-pyrrole-2-carbaldehyde can be compared with other pyrrole carboxaldehydes, such as:

    1-Ethyl-1H-pyrrole-2-carbaldehyde: Similar structure but with an ethyl group instead of a cyclohexyl group.

    1-Phenyl-1H-pyrrole-2-carbaldehyde: Contains a phenyl group, which imparts different electronic and steric properties.

    1-Methyl-1H-pyrrole-2-carbaldehyde: Features a methyl group, resulting in different reactivity and applications.

Properties

IUPAC Name

1-cyclohexylpyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-9-11-7-4-8-12(11)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZMAGRHANFXAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390360
Record name 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878422-21-0
Record name 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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